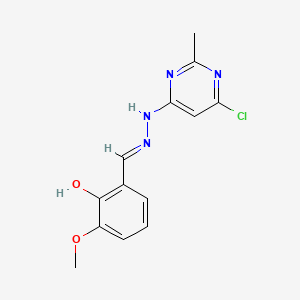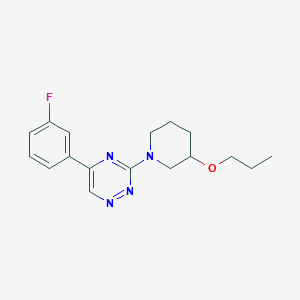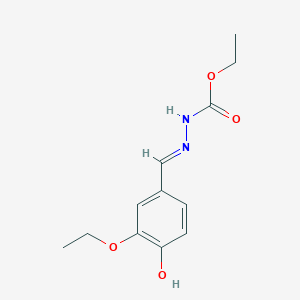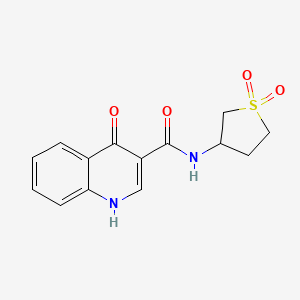![molecular formula C22H16BrN3O5 B6058548 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058548.png)
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods and has been studied extensively to understand its mechanism of action and potential uses.
Mécanisme D'action
The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide involves the inhibition of specific enzymes and proteins that play a critical role in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and also inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and also reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using specific methods, and its mechanism of action has been extensively studied. However, its limitations include its potential toxicity and the need for further studies to fully understand its biological effects.
Orientations Futures
There are several future directions for the study of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide. These include further studies on its potential applications in the treatment of various diseases, such as cancer and diabetes, and the development of new synthetic methods to improve its efficiency and reduce its toxicity. Additionally, further studies on its mechanism of action and its effects on specific biological processes can provide valuable insights into its potential uses.
Méthodes De Synthèse
The synthesis method of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide involves the reaction of 2-amino-5-bromo-3-methylbenzoic acid with 2-aminophenol in the presence of a coupling agent, such as N,N'-carbonyldiimidazole, to form the benzoxazole ring. The subsequent reaction of the benzoxazole with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, results in the formation of the final product.
Applications De Recherche Scientifique
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Propriétés
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O5/c1-2-30-20-8-6-13(11-18(20)26(28)29)21(27)24-16-7-9-19-17(12-16)25-22(31-19)14-4-3-5-15(23)10-14/h3-12H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJMAPVEGDJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![4,4'-(1,6-hexanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-bromophenyl)hydrazone]](/img/structure/B6058488.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)

![2-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]ethanol](/img/structure/B6058499.png)

![7-{[(2-fluorophenyl)acetyl]amino}-N-[3-(methylthio)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6058514.png)

![4-(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6058531.png)
![N-(1-cyclopropylethyl)-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6058539.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6058541.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-bromobenzoate](/img/structure/B6058566.png)